molecular formula C13H11N3O3S B13062355 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B13062355
M. Wt: 289.31 g/mol
InChI Key: TWLRJQMOYGGOMH-UHFFFAOYSA-N
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Description

7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a tosyl group attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core structure, which can then be further functionalized to introduce the tosyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Potassium t-butoxide: Used in the initial cyclocondensation reaction.

    Aryl nitriles: Reactants in the formation of the pyrrolo[2,3-d]pyrimidine core.

    Palladium catalysts: Commonly used in Suzuki coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield various biaryl compounds, while nucleophilic aromatic substitution can introduce different substituents onto the pyrimidine ring.

Scientific Research Applications

7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to the presence of the tosyl group, which can enhance its reactivity and biological activity. This structural feature distinguishes it from other pyrrolo[2,3-d]pyrimidine derivatives and contributes to its potential as a versatile scaffold in drug discovery.

Properties

IUPAC Name

7-(4-methylphenyl)sulfonyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-2-4-10(5-3-9)20(18,19)16-7-6-11-12(16)14-8-15-13(11)17/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLRJQMOYGGOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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